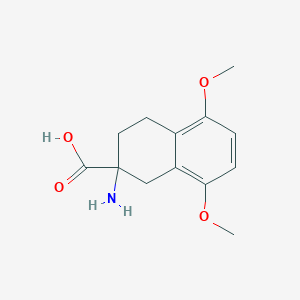

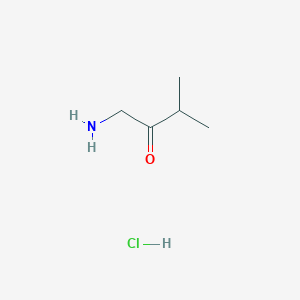

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been reported in the literature. In one study, a related compound, 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, was synthesized and characterized using spectroscopic techniques such as FT-IR and 1H NMR. The structure was further confirmed by single crystal X-ray diffraction studies, revealing its existence in a monoclinic crystal system . Another synthesis approach for a similar compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, started from naphthalene-2,3-diol and involved several steps, including methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, hydrogenolysis, and demethylation, with an overall yield of 44% .

Molecular Structure Analysis

The molecular structure of the synthesized ortho-aminocarbonitrile derivative was optimized using density functional theory (DFT) with the B3LYP/6-311G (d,p) basis set. The optimized bond geometry was consistent with the single crystal X-ray diffraction data. The study also included molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis to provide a comprehensive understanding of the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. For instance, the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol involved a series of reactions that include methylation, acylation, haloform reaction, Birch reduction, and Curtius reaction, which are typical in the construction of complex organic molecules . The specific reactions and conditions used in these syntheses are crucial for the formation of the desired products with the correct functional groups and structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The crystal packing of the ortho-aminocarbonitrile derivative is characterized by intermolecular N-H···O and N-H···N interactions, as well as intramolecular C-H···O interactions, which could influence its physical properties such as solubility and melting point . Theoretical calculations such as Hirshfeld surface studies and 3D energy frameworks provide insights into the intermolecular interactions and potential voids within the crystal structure, which are important for understanding the compound's behavior in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes : Göksu, SeÇen, and Sütbeyaz (2006) reported an efficient synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, highlighting a multi-step process with significant yields. This synthesis involved crucial steps such as Birch reduction, Curtius reaction, hydrogenolysis, and demethylation to obtain the biologically active compound (Göksu, SeÇen, & Sütbeyaz, 2006).

Chemical Transformations : In another study by Göksu et al. (2003), 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol was synthesized from naphthalene-2,3-diol through a seven-step process, demonstrating the versatility of tetrahydronaphthalene derivatives as intermediates in organic synthesis. The synthesis included methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, hydrogenolysis, and demethylation, resulting in an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Intermediate for Bioactive Molecules : You Qidong (2009) described the synthesis of (+)-9-Amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate for the antitumor agent amrubicin, starting from 1,4-naphthoquinone. The synthesis involved multiple steps, including reduction, methylation, epoxy reaction, Strecker's reaction, esterification, and acylation, highlighting the potential of tetrahydronaphthalene derivatives in the synthesis of complex bioactive molecules (You Qidong, 2009).

Stereochemistry and Molecular Structure : Studies on the molecular structure and stereochemistry of related compounds, such as the work by Barcon et al. (2001) on tetralone-carboxylic acids, provide insights into the hydrogen bonding patterns and molecular geometry of these compounds. Such studies are crucial for understanding the reactivity and potential applications of tetrahydronaphthalene derivatives in medicinal chemistry and material science (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFFDKYNFVUNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525894 |

Source

|

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

CAS RN |

99907-84-3 |

Source

|

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)